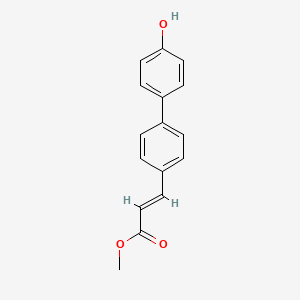

methyl E-4-(4-hydroxyphenyl)cinnamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl (E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C16H14O3/c1-19-16(18)11-4-12-2-5-13(6-3-12)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-4+ |

InChI Key |

XBCZOJSDLWDJLY-NYYWCZLTSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)O |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Identification of Natural Sources for Methyl E-4-(4-hydroxyphenyl)cinnamate

The compound has been isolated from a diverse range of organisms, including numerous plants and as a product of fungal metabolism. nih.govbjherbest.com

This compound has been identified in various tissues of several plant species. Research has confirmed its presence in the following plants:

Piper longum : The compound has been isolated from the herbs of this species, commonly known as long pepper. chemicalbook.com

Alpinia blepharocalyx : This plant is a known source of methyl 4-hydroxycinnamate. nih.govbjherbest.cominvivochem.cn

Grevillea robusta : Commonly called silky oak, this plant has been shown to contain methyl 4-hydroxycinnamate. bjherbest.comchemicalbook.comu-szeged.hu

Allium cepa : The compound is present in onion, a widely cultivated vegetable. bjherbest.com

Sophora alopecuroides L. : An extract of the dried seeds of this traditional Chinese medicinal plant yielded methyl 4-coumarate. bjherbest.com

Trixis michuacana var. longifolia : The flower of this medicinal plant is a documented source of methyl p-coumarate. medchemexpress.commdpi.com

The table below summarizes the documented plant-based origins of the compound.

| Plant Species | Common Name | Plant Part / Context | Reference |

|---|---|---|---|

| Piper longum | Long Pepper | Herbs | chemicalbook.com |

| Alpinia blepharocalyx | N/A | Not Specified | nih.govbjherbest.cominvivochem.cn |

| Grevillea robusta | Silky Oak | Not Specified | bjherbest.comchemicalbook.comu-szeged.hu |

| Allium cepa | Onion | Not Specified | bjherbest.com |

| Sophora alopecuroides L. | Ku Dou Zi | Seeds | bjherbest.com |

| Trixis michuacana var. longifolia | N/A | Flower | medchemexpress.commdpi.com |

Beyond the plant kingdom, this compound has been identified as a fungal metabolite. nih.govbjherbest.com Fungi produce a vast array of secondary metabolites, some of which have significant biological activities. nih.gov The identification of this cinnamate (B1238496) ester as a product of fungal biosynthesis highlights the metabolic diversity of microorganisms and presents an alternative potential source for its production. nih.govbjherbest.com

Contemporary Extraction and Purification Techniques for this compound

The isolation of pure this compound from complex natural matrices requires a multi-step process involving extraction, separation, and structural verification.

The initial step in isolating the compound from plant material typically involves extraction with a suitable solvent. The choice of solvent is based on the polarity of the target compound. For isolating phenolic compounds like methyl p-coumarate and its derivatives, a common strategy involves initial extraction with a polar solvent such as aqueous ethanol (B145695) or methanol (B129727). nih.gov This crude extract is then often subjected to liquid-liquid partitioning, where it is sequentially separated with solvents of increasing polarity, such as dichloromethane, chloroform, and ethyl acetate, to fractionate the components based on their solubility. nih.gov

Following initial extraction and fractionation, chromatographic techniques are essential for the purification of the target compound. wikipedia.org

Column Chromatography : This is a fundamental technique used for the large-scale separation of compounds from the fractionated extract. wikipedia.org Silica gel is a commonly used stationary phase for the purification of moderately polar compounds like methyl p-coumarate. nih.gov The extract is loaded onto the column, and a solvent system (mobile phase) of gradually increasing polarity is passed through it, allowing for the separation of individual compounds into different fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) : For final purification and analytical quantification, Reverse-Phase HPLC (RP-HPLC) is frequently employed. nih.gov This method typically uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. For example, a mobile phase consisting of a mixture of water, methanol, and glacial acetic acid can effectively separate p-coumaric acid and its esters, which are monitored using a UV detector. nih.gov

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. A combination of spectroscopic methods is used for this purpose. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR provides information about the functional groups present in the molecule. uobasrah.edu.iq The spectrum of methyl p-coumarate would show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic ring (C=C stretching), the ester carbonyl (C=O) group, and the alkene (C=C) double bond. researchgate.netmdpi.com

Electron Ionization Mass Spectrometry (EIMS) : This technique is used to determine the molecular weight and molecular formula of the compound. researchgate.net High-Resolution EIMS (HR-EIMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. researchgate.net

Proton Nuclear Magnetic Resonance (1H-NMR) : 1H-NMR spectroscopy provides detailed information about the number and types of protons in a molecule and their connectivity. researchgate.net The spectrum for methyl p-coumarate would show distinct signals for the methyl ester protons, the vinylic protons of the propenoate chain, and the protons on the para-substituted aromatic ring. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) : This technique identifies the different carbon environments within the molecule. researchgate.net The 13C-NMR spectrum complements the 1H-NMR data, showing signals for the methyl carbon, the ester carbonyl carbon, the vinylic carbons, and the aromatic carbons. researchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often used to establish the complete structural connectivity. researchgate.net

The table below outlines the role of each spectroscopic technique in the structural elucidation of this compound.

| Technique | Abbreviation | Purpose in Structural Elucidation |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies functional groups (e.g., -OH, C=O, C=C). researchgate.net |

| Electron Ionization Mass Spectrometry | EIMS | Determines molecular weight and elemental formula. researchgate.net |

| Proton Nuclear Magnetic Resonance | 1H-NMR | Determines the number, environment, and connectivity of hydrogen atoms. researchgate.net |

| Carbon-13 Nuclear Magnetic Resonance | 13C-NMR | Determines the number and environment of carbon atoms. researchgate.net |

Chemical Synthesis and Analog Derivatization Strategies

Established Synthetic Routes for Methyl E-4-(4-hydroxyphenyl)cinnamate

The primary and most direct method for synthesizing this compound is through the esterification of its parent carboxylic acid, p-coumaric acid. ontosight.ai

Fischer-Speier esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, p-coumaric acid is reacted with methanol (B129727).

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). chemicalbook.comresearchgate.net While effective, sulfuric acid can lead to side reactions and presents challenges in terms of equipment corrosion and waste disposal. researchgate.netgoogle.com p-Toluenesulfonic acid (p-TSA) has emerged as a favorable alternative, characterized by milder reaction conditions, cost-effectiveness, and excellent functional group tolerance, often resulting in high yields of the desired ester. researchgate.nethaut.edu.cnresearchgate.net Research on the esterification of caffeic acid, a structurally similar phenolic acid, demonstrated that p-TSA could achieve a product yield of 84.0% under optimized conditions. researchgate.net A typical protocol involves refluxing p-coumaric acid in methanol with a catalytic amount of p-TSA. chemicalbook.com

A general reaction scheme for this esterification is presented below:

Reaction: p-Coumaric Acid + Methanol ⇌ this compound + Water

| Reactant | Reagent/Catalyst | Conditions | Product Yield | Reference |

| p-Coumaric Acid | Methanol, Sulfuric Acid | Reflux | 98% | chemicalbook.com |

| Caffeic Acid | Methanol, p-Toluenesulfonic Acid | 65°C, 4h | 84% | researchgate.net |

This table is interactive. Click on the headers to sort.

In line with the principles of green chemistry, which aim to reduce waste and hazardous substance use, modern synthetic approaches seek more environmentally benign methods. nih.govresearchgate.net This includes the use of safer solvents, recyclable catalysts, and biosynthetic pathways.

One greener approach involves modifying established protocols, such as the Steglich esterification. A study demonstrated a facile and mild synthesis of (E)-cinnamate derivatives using acetonitrile (B52724) as a greener solvent alternative to traditional chlorinated solvents, coupled with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent. This method achieved an average yield of 70% in just 45 minutes with gentle heating. nih.gov

Another significant green strategy is the development of microbial cell factories for the de novo biosynthesis of the compound. acs.org Engineered Escherichia coli have been used to produce methyl cinnamate (B1238496) directly from glucose. This biological approach avoids harsh chemical reagents and relies on renewable feedstocks, aligning with consumer preference for natural products. acs.org Furthermore, supported solid acid catalysts are being explored to replace homogeneous catalysts like sulfuric acid, simplifying catalyst removal and recycling, thereby reducing environmental pollution. google.comrsc.org

Design and Synthesis of this compound Analogs and Derivatives

The structural framework of this compound is a valuable scaffold for medicinal chemistry. mdpi.comnih.gov Designing and synthesizing analogs allows for the systematic exploration of how specific structural modifications impact biological activity, a process known as Structure-Activity Relationship (SAR) studies.

SAR studies involve making targeted changes to a lead compound's structure to understand which parts of the molecule (pharmacophores) are essential for its biological effects and to optimize its properties. nih.gov For this compound, modifications can be made at several key positions: the phenolic hydroxyl group, the aromatic ring, the α,β-unsaturated ester moiety, and the ester alkyl group.

Key modification strategies include:

Altering the Ester Group: Replacing the methyl group with longer alkyl chains (e.g., ethyl, butyl) can modify the compound's lipophilicity, which may enhance its ability to cross cell membranes and improve biological activity. nih.govnih.gov

Modifying the Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers (e.g., methoxy (B1213986) group) or other functional groups to investigate its role in hydrogen bonding and antioxidant activity. nih.gov

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, electron-donating or electron-withdrawing groups) onto the phenyl ring can alter the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. nih.gov

Functionalization of the Carboxyl Group: The ester can be converted into other functional groups like amides (cinnamamides) to explore different biological interactions. mdpi.combeilstein-journals.org

The following table summarizes SAR findings from studies on related structures, providing a predictive framework for this compound derivatives.

| Modification Site | Type of Modification | Potential Impact on Activity | Reference |

| Ester Alkyl Chain | Increased chain length (e.g., ethyl, butyl) | Increased lipophilicity, potentially enhanced cytotoxicity against melanoma cells. | nih.govnih.gov |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., cyano, trifluoromethyl) | Can lead to higher inhibitory activity against certain enzymes. | nih.gov |

| Phenyl Ring | Relocation of substituents (ortho vs. meta vs. para) | Significantly alters inhibitory potency against enzymes like aromatase. | nih.gov |

This table is interactive. Click on the headers to sort.

Enzymatic synthesis, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions (temperature, pressure, and pH), reducing energy consumption and the formation of unwanted byproducts.

Lipases are a class of enzymes commonly employed for esterification reactions. They can effectively catalyze the synthesis of cinnamate esters. researchgate.net For instance, Lipozyme® TL IM has been used to catalyze the synthesis of cinnamamides from methyl cinnamates in continuous-flow microreactors, achieving high conversion rates in short reaction times. mdpi.com Immobilized lipases are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles, making the process more cost-effective. researchgate.net

Microbial transformation is another biocatalytic tool used to generate novel derivatives. Various microorganisms, such as fungi (Alternaria alternata, Penicillium chrysogeneum) and yeast (Rhodotorula rubra), can metabolize cinnamic acid into new, potentially more active compounds, including cinnamyl alcohol and methyl cinnamate itself. rsc.org This approach leverages the metabolic machinery of microbes to perform complex chemical transformations.

Biological Activities and Mechanistic Investigations in Pre Clinical Models

Investigation of Antioxidant Properties and Molecular Mechanisms

The antioxidant capacity of methyl E-4-(4-hydroxyphenyl)cinnamate and its parent compound, p-coumaric acid, has been explored through various in vitro and theoretical studies. These investigations aim to understand its ability to neutralize free radicals and influence cellular antioxidant pathways.

Table 1: DPPH Radical Scavenging Activity of Related Cinnamic Acid Compounds

| Compound | IC50 Value (µg/mL) | Source |

|---|---|---|

| p-Coumaric Acid | 255.69 | researchgate.net |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The activation of the Nrf2 pathway is a critical mechanism for cellular defense against oxidative stress.

Pre-clinical research on the direct effects of this compound on the Nrf2 pathway is limited. However, studies on related compounds provide some insights. For instance, research on a mixture of olive oil phenols, which includes p-coumaric acid, indicated a decrease in Nrf2 levels in SK-N-SH cells treated with hydrogen peroxide nih.gov. Conversely, other studies have suggested that p-coumaric acid can activate the Nrf2 pathway, leading to the enhanced production of antioxidant enzymes researchgate.net. Furthermore, a study on the non-hydroxylated analog, methylcinnamate, demonstrated a significant upregulation of hepatic Nrf2 levels in a mouse model of acetaminophen-induced hepatotoxicity, suggesting a protective role through the activation of this antioxidant response pathway. More direct research is needed to clarify the specific role of this compound in modulating Nrf2 signaling.

Theoretical studies based on quantum-chemical calculations have been employed to understand the antioxidant mechanisms of hydroxycinnamic acids like p-coumaric acid. The primary mechanisms for radical scavenging by phenolic compounds are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) researchgate.net.

In the HAT mechanism, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical. The feasibility of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a higher propensity for hydrogen donation. In the SPLET mechanism, the phenolic antioxidant first loses a proton, forming a phenoxide anion, which then donates an electron to the free radical. This pathway is influenced by the proton affinity (PA) and electron transfer enthalpy (ETE).

Theoretical calculations for trans-p-coumaric acid have been performed to elucidate these mechanisms researchgate.netcmst.eu. These studies help in predicting the antioxidant potential and the likely pathway of radical neutralization. The electronic properties of the molecule, including the distribution of the highest occupied molecular orbital (HOMO), are crucial in determining its electron-donating ability, which is central to its antioxidant function cmst.eu. While these studies have been conducted on the parent acid, the findings provide a foundational understanding of the antioxidant behavior that is likely shared by its methyl ester derivative.

Anti-inflammatory Effects and Intracellular Signaling Pathways

This compound has been investigated for its potential to modulate inflammatory responses in various pre-clinical models. Research has focused on its ability to inhibit the production of pro-inflammatory mediators and the expression of key inflammatory enzymes.

In the context of inflammation, macrophages can be stimulated to produce excessive amounts of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). High levels of these molecules contribute to the inflammatory state and tissue damage.

A study investigating the effects of methyl p-coumarate on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated its ability to suppress the secretion of both NO and PGE2 mdpi.com. This inhibitory effect on key inflammatory mediators suggests a direct modulatory role in the inflammatory cascade within this cellular model.

Table 2: Effect of Methyl p-Coumarate on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Effect | Source |

|---|---|---|

| Nitric Oxide (NO) | Suppressed secretion | mdpi.com |

| Prostaglandin E2 (PGE2) | Suppressed secretion | mdpi.com |

The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is significantly upregulated in response to pro-inflammatory stimuli.

In an in vivo model of allergic asthma, administration of methyl p-coumarate was found to have a reductive effect on the expression of both iNOS and COX-2 in the lung tissue of ovalbumin (OVA)-induced mice mdpi.comnih.gov. This finding indicates that this compound can attenuate the inflammatory response by targeting the expression of these critical pro-inflammatory enzymes.

Table 3: Effect of Methyl p-Coumarate on Inflammatory Enzyme Expression in an Allergic Asthma Mouse Model

| Enzyme | Effect in Lung Tissue | Source |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Reduced expression | mdpi.comnih.gov |

| Cyclooxygenase-2 (COX-2) | Reduced expression | mdpi.comnih.gov |

Influence on Transcription Factor Activation (e.g., NF-κB, Akt Phosphorylation)

This compound, also known as methyl p-coumarate, has been shown to exert significant influence on key transcription factors involved in inflammatory and cell survival pathways, notably Nuclear Factor-kappa B (NF-κB). Research indicates that this compound can effectively suppress the activation of NF-κB. In in vitro studies using PMA-stimulated A549 airway epithelial cells, methyl p-coumarate demonstrated an inhibitory effect on the activation of NF-κB, as evidenced by the suppression of phosphorylated NF-κB (p-NF-κB) and phosphorylated IκB (p-IκB). This inhibition of the NF-κB pathway is a crucial mechanism underlying the compound's anti-inflammatory properties nih.gov. The inactivation of NF-κB by methyl p-coumarate suggests its potential in modulating inflammatory responses, which are often dysregulated in various pathological conditions, including cancer nih.gov.

While direct studies on the effect of this compound on Akt phosphorylation are limited, research on related compounds provides insights into its potential mechanisms. For instance, 4-methoxycinnamyl p-coumarate, a structurally similar compound, has been found to significantly reduce the phosphorylation of protein kinase B (Akt) in microglial cells nih.gov. Furthermore, the parent compound, p-coumaric acid, has been demonstrated to inhibit both the Akt and ERK signaling pathways, which are critical for angiogenesis nih.gov. Given that the PI3K/Akt signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in cancer, the potential of this compound to modulate this pathway is of significant interest in preclinical cancer research.

Antineoplastic Investigations and Associated Cellular Mechanisms

This compound and its related compounds have been the subject of numerous investigations into their potential as antineoplastic agents. These studies have explored their effects on cancer cell growth, survival, and the underlying molecular mechanisms.

Effects on Cancer Cell Proliferation and Viability in Various Cell Lines (e.g., HL-60, HCT 116, HeLa, HepG2, MOLT-4)

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been evaluated across a range of human cancer cell lines. In the human promyelocytic leukemia cell line (HL-60), various coumarin (B35378) derivatives have demonstrated the ability to induce terminal differentiation, suggesting a potential to halt the uncontrolled proliferation of leukemia cells nih.gov. While direct data for the methyl ester on HL-60 cells is sparse, related ficifolidione derivatives have shown high cytotoxicity with IC50 values below 10 μM nih.gov.

In the context of colorectal cancer, p-coumaric acid has been shown to exert cytotoxic effects on the HCT-116 cell line nih.gov. Studies on cinnamaldehyde-rich cinnamon extract also demonstrated a significant decrease in the viability of HCT 116 cells in a time- and dose-dependent manner mdpi.com. For the human cervical adenocarcinoma cell line (HeLa), various natural compounds have been screened for their cytotoxic effects, indicating that this cell line is a common model for evaluating potential anticancer agents nih.govmdpi.comnih.govpharmacophorejournal.com.

In the human T-cell acute lymphoblastic leukemia cell line (MOLT-4), a combination of polyphenolic phytochemicals including curcumin (B1669340) and genistein (B1671435) has been shown to decrease cell viability nih.govresearchgate.net. The cooperative anti-neoplastic activity of these compounds highlights the potential for combination therapies involving coumarin-related structures nih.gov.

| Cell Line | Compound/Extract | Observed Effect | Reference |

|---|---|---|---|

| HL-60 (Human Promyelocytic Leukemia) | Coumarin derivatives | Induction of terminal differentiation. | nih.gov |

| HCT 116 (Human Colorectal Carcinoma) | p-Coumaric acid | Cytotoxic effects. | nih.gov |

| HeLa (Human Cervical Adenocarcinoma) | Myricetin and methyl eugenol | Induced cytotoxic effects. | nih.gov |

| HepG2 (Human Hepatocellular Carcinoma) | Coumarin | Cytotoxic influence. | nih.gov |

| MOLT-4 (Human T-cell Acute Lymphoblastic Leukemia) | Polyphenolic phytochemicals | Decreased cell viability. | nih.gov |

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., synergistic effects with curcumin, DNA fragmentation)

A key mechanism of anticancer activity for many natural compounds is the induction of apoptosis, or programmed cell death. This compound and related compounds have been shown to trigger apoptotic pathways in cancer cells. While direct studies on the synergistic effects of methyl p-coumarate with curcumin are not extensively documented, the known pro-apoptotic activities of curcumin in various cancer models suggest a strong potential for synergistic interactions ijper.orgmdpi.com. Curcumin has been shown to enhance the apoptosis-inducing potential of other therapeutic agents in prostate cancer cells, for example ijper.org.

The induction of apoptosis is often characterized by specific biochemical events, including DNA fragmentation. This process, where nuclear DNA is cleaved into internucleosomal fragments, is a hallmark of apoptosis mdpi.com. While direct evidence of DNA fragmentation induced by this compound is limited, related compounds have been shown to induce apoptotic cell death, which inherently involves this process researchgate.net. For instance, a cinnamaldehyde-rich cinnamon extract was found to activate apoptotic proteins such as Caspase-3 and -9, and PARP in colorectal cancer cells, leading to cell death mdpi.com.

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

Disruption of the normal cell cycle is a fundamental characteristic of cancer cells. The ability of a compound to interfere with cell cycle progression, for instance by causing an arrest at a specific phase, is a valuable anticancer property. Several studies have indicated that coumarin derivatives can modulate the cell cycle in cancer cells.

Specifically, there is evidence that derivatives of p-coumaric acid can induce cell cycle arrest at the G2/M checkpoint. In human melanoma cells, ethyl and n-butyl esters of p-coumaric acid were found to induce cell cycle arrest at the S and G2/M phases mdpi.comnih.gov. Similarly, p-coumaric acid itself has been shown to cause an accumulation of glioblastoma cells in the G2/M phase nih.gov. This G2/M arrest is a critical point in the cell cycle, preventing cells with damaged DNA from entering mitosis. The induction of G2/M arrest by natural compounds has been observed in various cancer cell lines, often mediated by the modulation of key regulatory proteins such as p21 and p53 nih.gov. While direct studies on this compound are needed, the findings for its parent acid and other esters suggest a high likelihood of similar activity.

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Ethyl p-coumarate and n-Butyl p-coumarate | SK-MEL-25 (Human Melanoma) | Arrest at S and G2/M phases. | mdpi.comnih.gov |

| p-Coumaric acid | U87Mg (Human Glioblastoma) | Accumulation in G2/M phase. | nih.gov |

| Natural Product CKBM | AGS (Gastric Cancer) | Induction of G2/M cell cycle arrest. | nih.gov |

| Timosaponin AIII | MDA-MB-231 and MCF7 (Breast Cancer) | Induces G2/M arrest. | frontiersin.org |

| Cinobufagin | A375 (Malignant Melanoma) | Induces cell cycle arrest at the G2/M phase. | frontiersin.org |

Inhibition of Cancer Cell Migration and Invasion (Metastasis-related studies)

The metastatic spread of cancer is the primary cause of mortality in cancer patients. This process involves the migration and invasion of cancer cells from the primary tumor to distant sites. Compounds that can inhibit these processes have significant therapeutic potential. Studies on coumarin derivatives have shown promising anti-metastatic properties. For example, the natural coumarin auraptene (B1665324) has been found to significantly reduce the migration and invasion of B16F10 melanoma cells nih.gov. Another study demonstrated that paeonol, a natural product, inhibited the migration and invasion of pancreatic cancer cells dovepress.com.

Furthermore, methyl gallate, a polyphenolic compound, has been shown to suppress the migration and invasion of hepatocellular carcinoma cells frontiersin.org. While research specifically on this compound is not as extensive, the consistent findings with structurally related compounds suggest that it may also possess the ability to interfere with the molecular machinery that drives cancer cell motility and invasion mdpi.comresearchgate.net.

Anti-angiogenic Potentials in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. This compound has demonstrated significant anti-angiogenic activity. It has been shown to inhibit the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. Furthermore, in in vivo zebrafish models, it has been observed to disrupt the physiological formation of blood vessels nih.gov.

The anti-angiogenic effects of this compound are believed to be mediated through the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. VEGF and its receptors are central regulators of angiogenesis, and their inhibition is a validated target for anti-cancer drugs mdpi.commdpi.com. Methylhydroxychalcone, a related compound, has also been shown to inhibit angiogenesis by blocking the VEGF signaling pathway in HUVECs nih.gov. The ability of this compound to target these pathways underscores its potential as an anti-angiogenic agent in cancer therapy.

Molecular Targets and Signaling Cascades in Antineoplastic Activity

The antineoplastic properties of this compound and its parent compound, p-coumaric acid, have been linked to the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Research on p-coumaric acid (p-CA), the unesterified form of the title compound, has demonstrated its ability to inhibit the growth of osteosarcoma cells. nih.gov Mechanistic studies revealed that p-CA exerts its anti-osteosarcoma effects by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov The PI3K/Akt pathway is a critical intracellular cascade that, when aberrantly activated, promotes tumor cell growth, survival, and resistance to therapy. nih.govresearchgate.netfrontiersin.org Western blot analysis showed that p-CA could inhibit the activity of this pathway in osteosarcoma cells, and this inhibitory effect was reversed by the application of a PI3K/Akt pathway activator. nih.gov Furthermore, in vivo studies using an orthotopic osteosarcoma tumor model in nude mice confirmed that p-CA has an antitumor effect. nih.gov While this research was conducted on the parent acid, it suggests a probable mechanism of action for its methyl ester derivative, given their structural similarity.

Investigations into other related hydroxycinnamic acid derivatives, such as Methyl rosmarinate (B7790426), further support the involvement of these pathways in their anticancer effects. Methyl rosmarinate has been shown to affect several pathways often dysregulated in cancer, including the EGFR/PI3K/AKT/mTOR and MAPK/ERK cascades. mdpi.com Additionally, studies on dearomatized derivatives of p-coumaric acid have identified their role as inhibitors of the DNA damage response, specifically by inhibiting the ATR-mediated phosphorylation of checkpoint kinase-1 in cancer cells. nih.gov Information regarding the direct effects of this compound on Akt/p70S6K signaling or histone deacetylase inhibition was not available in the reviewed literature.

Antimicrobial Activities (Antifungal, Antibacterial)

This compound and related compounds have demonstrated notable antimicrobial properties, exhibiting both antifungal and antibacterial activities against a range of pathogenic microorganisms.

Antifungal Efficacy against Specific Fungi

The compound has shown significant promise in controlling fungal phytopathogens, particularly Alternaria alternata, the causative agent of black spot rot in fruits like jujube. acs.orgnih.gov

Alternaria alternata : In vitro studies have confirmed that methyl p-coumarate (MeCA) strongly suppresses the growth of A. alternata. acs.orgnih.gov Its activity is comparable to its parent compound, p-coumaric acid. nih.gov The ethyl ester analog, ethyl p-coumarate (EpCA), also exhibits pronounced antifungal activity against the mycelial growth of A. alternata, with a reported half-inhibition concentration (EC50) of 176.8 μg/mL. sigmaaldrich.cn Furthermore, EpCA was found to inhibit the spore germination of the pathogen in a dose-dependent manner. sigmaaldrich.cn In vivo tests on jujube fruit confirmed that treatment with the compound significantly reduced the development of black spot rot disease. sigmaaldrich.cn

Aspergillus species : While numerous coumarin derivatives have been tested against various Aspergillus species, specific data on the antifungal efficacy of this compound against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger is limited in the available literature. Studies have shown that other coumarin derivatives can inhibit mycelial growth and conidia germination in Aspergillus species, often through mechanisms involving cell wall damage. nih.govresearchgate.net For instance, extracts from endophytic Aspergillus terreus have shown activity against fungi responsible for mucormycosis, and various coumarinyl derivatives have demonstrated antiaflatoxigenic effects against Aspergillus flavus. nih.govnih.govjaas.ac.cn However, minimum inhibitory concentration (MIC) values for methyl p-coumarate against these specific Aspergillus strains were not found.

| Fungus | Compound | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Alternaria alternata | Ethyl p-coumarate | EC50 (mycelial growth) | 176.8 µg/mL | sigmaaldrich.cn |

| Aspergillus flavus | This compound | MIC | Data not available | - |

| Aspergillus terreus | This compound | MIC | Data not available | - |

| Aspergillus niger | This compound | MIC | Data not available | - |

Antibacterial Potential against Bacterial Strains

The antibacterial properties of p-coumaric acid derivatives have been evaluated against several bacterial pathogens, including Gram-positive strains.

Staphylococcus aureus : The parent compound, p-coumaric acid, has been shown to possess antibacterial activity against S. aureus. researchgate.netnih.gov A novel phenolic compound incorporating a p-coumaric acid moiety, 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), exhibited inhibitory effects against S. aureus with a minimum inhibitory concentration (MIC) value between 2.5–10 mg/mL. nih.gov The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. nih.gov Specific MIC values for this compound against S. aureus were not identified in the reviewed sources.

Bacillus megaterium : Research indicates that Bacillus megaterium is capable of metabolizing p-coumaric acid through biotransformation. nih.gov However, studies detailing the inhibitory or antibacterial activity of this compound against Bacillus megaterium were not found in the available literature.

| Bacterium | Compound | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | 3-p-trans-coumaroyl-2-hydroxyquinic acid | MIC | 2.5–10 mg/mL | nih.gov |

| Bacillus megaterium | This compound | MIC | Data not available | - |

Mechanisms of Antimicrobial Action

The antimicrobial action of this compound and its analogs is primarily attributed to their ability to compromise the structural and functional integrity of microbial cell membranes. sigmaaldrich.cnmdpi.com

Studies on ethyl p-coumarate revealed that its antifungal effect against A. alternata stems from direct damage to the plasma membrane. sigmaaldrich.cn This damage leads to a significant increase in membrane permeability, resulting in the leakage of essential intracellular components such as electrolytes, soluble proteins, and sugars. sigmaaldrich.cn Further evidence of membrane disruption includes the increased influx of propidium (B1200493) iodide, a fluorescent dye that binds to DNA but can only enter cells with compromised membranes. sigmaaldrich.cn Ultrastructural observations using transmission electron microscopy confirmed that the compound causes severe morphological changes, including distortion and shriveling of fungal spores and mycelia. sigmaaldrich.cn

Additionally, the compound was found to induce the formation of endogenous reactive oxygen species (ROS) within the fungal spores, leading to oxidative damage to cellular components. sigmaaldrich.cn The parent compound, p-coumaric acid, is also reported to exert its bactericidal activity through a dual mechanism involving the disruption of the bacterial cell membrane and binding to genomic DNA, which can inhibit crucial cellular functions like replication and transcription. researchgate.net

Enzyme Inhibition Studies

This compound belongs to a class of compounds known to interact with and inhibit various enzymes, which contributes to their therapeutic potential.

Inhibition of Alpha-Glucosidase Activity

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While numerous plant-derived compounds and cinnamic acid derivatives have been investigated as potential alpha-glucosidase inhibitors, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound were not found in the reviewed literature. nih.govukm.my The evaluation of related natural products has shown a wide range of inhibitory potentials, indicating that this class of compounds is a promising area for further investigation. nih.gov

Tyrosinase Inhibition and Melanin (B1238610) Synthesis Modulation

This compound, also known as methyl p-coumarate, has been identified as an inhibitor of melanin formation. In studies involving B16 mouse melanoma cells, this compound significantly suppressed melanin production. Its mechanism of action involves the inhibition of tyrosinase, a key enzyme in the synthesis of melanin. Specifically, this compound inhibits the oxidation of L-tyrosine, a critical step catalyzed by mushroom tyrosinase. While both p-coumaric acid and its methyl ester, this compound, can be oxidized by tyrosinase as analogues of monophenol substrates, this process occurs at a very slow rate. The presence of catalytic amounts of L-3,4-dihydroxyphenylalanine (L-DOPA) can significantly accelerate this oxidation.

Interestingly, comparative studies have revealed nuances in the antimelanogenic effects of p-coumaric acid and its methyl ester. Although p-coumaric acid demonstrates stronger inhibitory activity against human tyrosinase in vitro, its methyl ester, this compound, is a more effective inhibitor of cellular melanin synthesis in human epidermal melanocytes. This difference is attributed to the higher permeability of the methyl ester across lipophilic barriers.

Table 1: Investigated Effects of this compound on Melanogenesis

| Activity Studied | Model System | Observed Effect |

| Melanin Formation | B16 Mouse Melanoma Cells | Significant suppression |

| Tyrosinase Activity | Mushroom Tyrosinase | Inhibition of L-tyrosine oxidation |

| Cellular Melanin Synthesis | Human Epidermal Melanocytes | Effective inhibition |

Cholinesterase Inhibitory Activity

Currently, there is a lack of direct scientific evidence specifically demonstrating the cholinesterase inhibitory activity of this compound. However, research into structurally related compounds, such as other cinnamic acid derivatives, has shown potential for cholinesterase inhibition. For instance, studies on various plant extracts containing cinnamic acid derivatives have reported inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest that the cinnamic acid scaffold may be a promising template for the development of cholinesterase inhibitors. Further investigation is required to determine if this compound itself possesses this biological activity.

Other Investigated Biological Activities (e.g., Neuroprotective, Anti-malarial in animal models, Anti-obesity)

Beyond its effects on melanogenesis, this compound has been investigated for other potential therapeutic applications in pre-clinical models.

Anti-malarial Activity: In animal models, methyl 4-hydroxycinnamate has demonstrated notable anti-malarial properties. caymanchem.com Studies in mice infected with Plasmodium berghei have shown that administration of this compound can lead to a reduction in parasitemia and an increase in survival rates. caymanchem.com One study indicated that methyl 4-hydroxycinnamate modulates the levels of inflammatory cytokines in malaria-infected mice, suggesting an immunomodulatory mechanism contributing to its anti-malarial effect. caymanchem.com Another study reported its bioactivity against Plasmodium falciparum with an EC50 of 64.59 ± 2.89 μg/mL. nih.gov

Neuroprotective and Anti-obesity Potential: Direct studies on the neuroprotective and anti-obesity effects of this compound are limited. However, research on its parent compound, p-coumaric acid, provides some insights. p-Coumaric acid has been shown to possess neuroprotective properties in various experimental models. It has also been investigated for its potential anti-obesity effects, with some studies suggesting it may play a role in regulating metabolic processes. Given the structural similarity, it is plausible that this compound could exhibit similar activities, though this requires direct experimental validation.

Table 2: Summary of Other Investigated Biological Activities

| Biological Activity | Compound Studied | Model System | Key Findings |

| Anti-malarial | Methyl 4-hydroxycinnamate | P. berghei-infected mice | Reduced parasitemia, increased survival. caymanchem.com |

| Anti-malarial | Methyl p-coumarate | Plasmodium falciparum | EC50 of 64.59 ± 2.89 μg/mL. nih.gov |

| Neuroprotective | p-Coumaric acid | Various experimental models | Demonstrates neuroprotective effects. |

| Anti-obesity | p-Coumaric acid | Pre-clinical studies | Potential role in metabolic regulation. |

Structure Activity Relationship Sar Studies of Methyl E 4 4 Hydroxyphenyl Cinnamate and Its Analogs

Impact of Structural Modifications on Biological Efficacy

Alterations to the core structure of methyl E-4-(4-hydroxyphenyl)cinnamate have profound effects on its biological activity. Research has systematically explored modifications of the phenolic ring, the acrylate (B77674) side chain, and the ester group to determine their contribution to the compound's efficacy.

One study investigating the synergistic effects of hydroxycinnamic acid derivatives (HCADs) with carnosic acid in acute myeloid leukemia (AML) cells revealed strict structural requirements. nih.gov Modifications to the parent compound, methyl 4-hydroxycinnamate, led to a significant loss of activity. For instance, saturating the C7-C8 double bond to create methyl 3-(4-hydroxyphenyl) propionate (B1217596) (MHP) or truncating the side chain to form methyl 4-hydroxybenzoate (B8730719) (MHB) resulted in a complete inability to reduce viable cell numbers or induce apoptosis, even when combined with carnosic acid. nih.gov This highlights the critical role of the α,β-unsaturated carbonyl system. nih.gov

Similarly, changes to the substitution pattern on the phenolic ring were detrimental. The addition of extra hydroxyl groups, as seen in methyl 3-(2,4-dihydroxyphenyl)acrylate and (E)-methyl 3-(2,3,4-trihydroxyphenyl)acrylate, impaired the compound's cooperative activity. nih.gov

The nature of the ester group also significantly influences biological potency. Studies on various cinnamic acid esters have shown that the type of alkyl group, its chain length, and the degree of branching can greatly affect activity. mdpi.commdpi.com For example, in a series of cinnamate (B1238496) esters tested for antifungal activity, increasing the carbon chain length from methyl (in methyl cinnamate) to ethyl and then to butyl potentiated the pharmacological response, likely due to increased lipophilicity which enhances penetration into biological membranes. mdpi.com Conversely, steric hindrance near the ester group has been shown to decrease activity. mdpi.com

| Compound | Modification from Parent Compound | Impact on Biological Activity | Reference |

|---|---|---|---|

| Methyl 3-(4-hydroxyphenyl) propionate (MHP) | Saturation of the C7-C8 double bond | Abolished synergistic cytotoxic activity in AML cells | nih.gov |

| Methyl 4-hydroxybenzoate (MHB) | Truncation of the prop-2-enoate side chain | Abolished synergistic cytotoxic activity in AML cells | nih.gov |

| Methyl 3-(2,4-dihydroxyphenyl)acrylate | Addition of a second hydroxyl group at the C2 position | Impaired synergistic activity | nih.gov |

| Butyl Cinnamate | Replacement of methyl ester with butyl ester | Increased antifungal activity compared to methyl and ethyl esters | mdpi.com |

| Benzyl (B1604629) Cinnamate | Replacement of methyl ester with benzyl ester | Reduced antifungal activity | mdpi.com |

Identification of Pharmacophores and Key Functional Groups

SAR studies have successfully identified the essential pharmacophores and key functional groups within the this compound molecule that are indispensable for its biological effects. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

The critical structural elements required for the synergistic cytotoxicity of this compound class include:

The para-hydroxyl group on the phenolic ring : Phenolic compounds with a hydroxyl group at the para position have been found to exhibit stronger biological activities compared to analogs with hydroxyl groups at other positions or with no hydroxyl group. nih.gov The presence of this group is crucial for interactions with biological targets, likely through hydrogen bonding. nih.govnih.gov

The C7–C8 carbon-carbon double bond : This feature, part of the α,β-unsaturated carbonyl moiety, is critical for activity. nih.gov Its saturation leads to a loss of efficacy, suggesting its involvement in Michael addition reactions with biological nucleophiles or in providing a rigid planar conformation for optimal receptor binding. nih.gov The trans (or E) configuration of this double bond is also considered a critical factor influencing its biological activity. ontosight.ai

The methyl-esterified carboxyl group : The esterification of the carboxylic acid is another essential requirement. nih.gov Studies comparing cinnamic acids to their corresponding esters often show that the ester form is more active, which can be attributed to improved membrane permeability and bioavailability. mdpi.com

Together, these three features—the para-phenolic hydroxyl, the unsaturated side chain, and the methyl ester—constitute the core pharmacophore for the observed synergistic effects in certain cancer cell lines. nih.gov The bioactivity of cinnamic acid derivatives is highly dependent on the number and position of hydroxy and methoxy (B1213986) substituents on the aromatic ring. nih.gov

Computational Approaches in SAR Analysis

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools used to refine SAR understanding and guide the design of new, more effective analogs. alquds.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjmchemsci.com For cinnamic acid analogues, QSAR studies have been performed to predict their activity as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). alquds.edu These models often reveal that the electronic properties of the compounds are the governing factors of their activity. alquds.edu By developing a reliable statistical model, QSAR can be used to predict the activity of novel chemical entities before they are synthesized, saving time and resources. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a ligand, such as a cinnamic acid derivative, binds to the active site of a protein target. researchgate.net Docking studies on cinnamic acid analogues have shown their potential to form hydrogen bonds with key amino acid residues within a receptor's binding site, as well as engage in effective steric interactions. alquds.edu This information helps to rationalize the observed biological activities and provides insights into the key interactions that stabilize the ligand-receptor complex, thereby validating the pharmacophoric features identified through experimental SAR studies. researchgate.net

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis in Research Matrices (e.g., UPLC-MS/MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are paramount for the sensitive and selective quantitative analysis of methyl E-4-(4-hydroxyphenyl)cinnamate in complex research matrices, such as plant extracts.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS is a powerful technique for analyzing hydroxycinnamic acid derivatives like methyl p-coumarate. d-nb.infonih.gov Its high resolution and sensitivity allow for the separation and quantification of the compound even at low concentrations. nih.gov In a typical UPLC-MS/MS analysis, the sample is first separated on a reverse-phase column (e.g., C18) using a gradient elution with solvents like water (often with a formic acid modifier) and acetonitrile (B52724) or methanol (B129727). d-nb.info

The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is employed. In MRM, a specific precursor ion for the target compound is selected and fragmented, and then one or more specific product ions are monitored. This highly selective process minimizes matrix interference and provides accurate quantification. researchgate.net For related hydroxycinnamoyl-quinic acids, precursor ions such as m/z 337 have been monitored to study fragmentation patterns. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for the analysis of volatile and semi-volatile compounds. thepharmajournal.com For non-volatile compounds like methyl p-coumarate, a derivatization step, such as silylation, is often required to increase volatility and thermal stability. semanticscholar.org In this process, a reagent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) is used to replace the active hydrogen on the phenolic group with a trimethylsilyl (B98337) (TMS) group. semanticscholar.org

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., Rtx-5MS). semanticscholar.org The separated components then enter the mass spectrometer, which provides mass spectra based on the fragmentation patterns of the molecules upon electron impact ionization. The resulting total ion chromatogram (TIC) and the mass spectrum of the specific peak are used for identification and quantification by comparing them to spectral libraries and calibration standards. thepharmajournal.comresearchgate.net

| Parameter | UPLC-MS/MS | GC-MS |

|---|---|---|

| Principle | Separation based on polarity in liquid phase, detection by mass-to-charge ratio of precursor and product ions. | Separation based on volatility and polarity in gas phase, detection by mass-to-charge ratio of fragment ions. |

| Derivatization | Generally not required. | Often required to increase volatility (e.g., silylation). semanticscholar.org |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI). |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. researchgate.net | Scan or Selected Ion Monitoring (SIM). |

| Advantages | High sensitivity, high throughput, suitable for non-volatile and thermally labile compounds. nih.gov | Excellent separation efficiency, robust, extensive spectral libraries available for identification. |

| Application | Quantification in complex biological and plant matrices. nih.govnih.gov | Analysis of volatile profiles and derivatized non-volatile compounds in plant extracts. semanticscholar.org |

Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation in Research Contexts (e.g., NMR, FTIR, EIMS)

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and for investigating its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of synthesized or isolated methyl p-coumarate.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The trans-configuration of the double bond is confirmed by the large coupling constant (typically J ≈ 16 Hz) between the vinylic protons.

¹³C NMR (Carbon-13 NMR): Provides information about the different carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, aromatic carbons, and olefinic carbons are characteristic of the compound's structure. spectrabase.com

| Technique | Solvent | Observed Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | CDCl₃ | ~7.6 (d, J≈16.0 Hz, 1H), ~7.4 (d, 2H), ~6.8 (d, 2H), ~6.3 (d, J≈16.0 Hz, 1H), ~3.8 (s, 3H), ~OH signal. rsc.org |

| ¹³C NMR | CDCl₃ | ~167 (C=O), ~160 (C-OH), ~145 (CH=), ~130 (Ar-CH), ~127 (Ar-C), ~116 (Ar-CH), ~115 (=CH), ~51 (OCH₃). rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For methyl p-coumarate, characteristic peaks confirm the presence of a hydroxyl group (O-H stretch), an ester carbonyl group (C=O stretch), aromatic rings (C=C stretch), and the trans-disubstituted double bond (C-H out-of-plane bend). spectrabase.comresearchgate.net

Electron Ionization Mass Spectrometry (EIMS): EIMS, often as the detector for GC, provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) confirms the compound's molecular weight (178.187 g/mol ). chemspider.com The fragmentation pattern, which includes characteristic ions resulting from the loss of a methoxy (B1213986) group (-OCH₃) or a carbomethoxy group (-COOCH₃), serves as a fingerprint for structural confirmation. nih.gov

Development of Bioanalytical Methods for this compound in in vivo Biological Matrices (non-human models)

Developing a robust bioanalytical method is crucial for studying the pharmacokinetics and metabolism of this compound in non-human in vivo models (e.g., rodent plasma, tissue homogenates). UPLC-MS/MS is the preferred platform for this application due to its superior sensitivity, selectivity, and speed.

The development process involves several key steps:

Sample Preparation: The primary challenge is to efficiently extract the analyte from the complex biological matrix while removing interfering substances like proteins and phospholipids. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Provides cleaner extracts by selectively adsorbing the analyte onto a solid sorbent, followed by washing and elution. This is often the most effective method for reducing matrix effects.

Chromatography: Chromatographic conditions are optimized to achieve a short run time, good peak shape, and separation from endogenous interferences and potential metabolites. This involves selecting the appropriate column, mobile phase composition, and gradient profile.

Mass Spectrometry: MS parameters, including ionization source conditions (e.g., capillary voltage, gas flow) and compound-specific parameters (e.g., precursor/product ion transitions, collision energy, cone voltage), are optimized to maximize the signal response for the analyte and an internal standard. researchgate.net

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. Validation ensures the method is reliable and reproducible for its intended purpose. Key validation parameters are summarized in the table below.

| Validation Parameter | Description |

|---|---|

| Selectivity/Specificity | Ensuring the method can differentiate and quantify the analyte in the presence of other components in the matrix. |

| Linearity and Range | Demonstrating a direct proportional relationship between the instrument response and the known concentration of the analyte over a specific range. |

| Accuracy and Precision | Determining the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). |

| Matrix Effect | Assessing the suppression or enhancement of ionization of the analyte caused by co-eluting components from the biological matrix. |

| Recovery | Evaluating the efficiency of the extraction procedure. |

| Stability | Assessing the chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |

By following these steps, a sensitive, specific, and reliable UPLC-MS/MS method can be established for the quantitative determination of this compound in non-human biological matrices, enabling further preclinical research.

Biosynthetic Pathways of Methyl E 4 4 Hydroxyphenyl Cinnamate in Natural Systems

Precursor Identification within the Shikimate-Phenylpropanoid Pathway

The carbon skeleton of methyl E-4-(4-hydroxyphenyl)cinnamate originates from the shikimate-phenylpropanoid pathway. This core metabolic route is responsible for the synthesis of aromatic amino acids and a vast array of phenolic compounds in plants. The biosynthesis begins with precursors from primary metabolism, which enter the shikimate pathway to produce L-phenylalanine. This amino acid serves as the primary gateway into the general phenylpropanoid pathway.

The key precursors and intermediates leading to the formation of the core acid structure are outlined below:

L-phenylalanine: This aromatic amino acid is the initial substrate for the phenylpropanoid pathway.

Trans-cinnamic acid: Formed through the deamination of L-phenylalanine, this is the first committed intermediate of the pathway.

p-Coumaric acid (E-4-hydroxycinnamic acid): This is the direct acidic precursor to this compound, formed by the hydroxylation of trans-cinnamic acid. It is this molecule that undergoes the final methylation step.

| Precursor/Intermediate | Pathway Stage | Role in Biosynthesis |

|---|---|---|

| L-phenylalanine | Shikimate Pathway Product / Phenylpropanoid Pathway Entry | Initial substrate for the general phenylpropanoid pathway. |

| Trans-cinnamic acid | General Phenylpropanoid Pathway | Intermediate formed from L-phenylalanine; substrate for hydroxylation. |

| p-Coumaric acid | General Phenylpropanoid Pathway | Direct precursor that is hydroxylated from trans-cinnamic acid and subsequently methylated. plos.orgresearchgate.net |

Enzymatic Steps Involved in Formation

The conversion of L-phenylalanine to this compound is catalyzed by a sequence of specific enzymes. Each step is a critical control point in the pathway, directing metabolic flow towards the synthesis of various phenylpropanoids.

Deamination of L-phenylalanine: The enzyme Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway. researchgate.netoup.com

Hydroxylation of Trans-cinnamic acid: The second key step is the hydroxylation of the phenyl ring of trans-cinnamic acid at the C4 position. This reaction is catalyzed by Cinnamate (B1238496) 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73 family), to form p-coumaric acid. plos.orgresearchgate.netoup.com This enzyme is crucial as it creates the hydroxyl group characteristic of the final compound.

Methylation of p-Coumaric acid: The final step is the esterification of the carboxyl group of p-coumaric acid. This reaction is catalyzed by a cinnamate/p-coumarate carboxyl methyltransferase (CCMT) . nih.govresearchgate.net This enzyme belongs to the SABATH family of methyltransferases and utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to form this compound. nih.govnih.gov

| Enzyme | Enzyme Class | Reaction Catalyzed | Substrate(s) | Product |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Lyase | Deamination | L-phenylalanine | Trans-cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Cytochrome P450 monooxygenase | Hydroxylation | Trans-cinnamic acid | p-Coumaric acid plos.orgoup.comresearchgate.net |

| Cinnamate/p-coumarate carboxyl methyltransferase (CCMT) | Methyltransferase (SABATH family) | Methylation (Esterification) | p-Coumaric acid, S-adenosyl-L-methionine (SAM) | This compound |

Genetic Basis and Regulation of Biosynthetic Pathways

The biosynthesis of this compound is under tight genetic control. The enzymes involved, PAL, C4H, and CCMT, are encoded by specific genes whose expression is meticulously regulated in response to developmental cues and environmental stimuli.

Gene Families: The genes encoding these enzymes often exist as small multi-gene families in plant genomes. For example, four C4H genes have been identified in soybean (Glycine max) and three in the tea plant (Camellia sinensis). plos.orgmdpi.com Similarly, the SABATH methyltransferase family, to which CCMT belongs, is extensive and contains numerous genes with varied substrate specificities. researchgate.netnih.govresearchgate.net

Transcriptional Regulation: The expression of PAL, C4H, and methyltransferase genes is often coordinately regulated. Their transcription can be induced by factors such as microbial infection, UV light, and wounding. scirp.org This regulation is mediated by specific transcription factors that bind to cis-acting elements in the promoter regions of these genes. For instance, silencing the C4H gene has been shown to alter the metabolic flux, redirecting precursors to other branches of the phenylpropanoid pathway, such as flavonoid biosynthesis. mdpi.com

Tissue-Specific and Developmental Expression: The expression of these biosynthetic genes can be highly specific to certain tissues and developmental stages. In basil varieties that produce high levels of methylcinnamate, the corresponding CCMT gene is highly and almost exclusively expressed in glandular trichomes. nih.gov In soybean, different GmC4H genes exhibit distinct expression patterns, with the highest transcript accumulation in root tissues. plos.org This spatial and temporal regulation ensures that the compound is produced in the correct location and at the appropriate time for its physiological function.

| Gene | Protein Encoded | Gene Family | Key Regulatory Features |

|---|---|---|---|

| PAL | Phenylalanine ammonia-lyase | PAL gene family | Inducible by light, pathogens, and other stressors. scirp.org |

| C4H (e.g., GmC4H, CsC4H) | Cinnamate 4-hydroxylase | CYP73 (Cytochrome P450) | Subject to transcriptional and post-translational regulation; expression is tissue-specific and can be induced by abiotic stress. plos.orgoup.commdpi.com |

| CCMT / CAMT | Cinnamate/p-coumarate carboxyl methyltransferase | SABATH methyltransferase | Expression is often highly tissue-specific (e.g., glandular trichomes) and developmentally regulated. nih.govnih.gov |

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidation of Unexplored Biological Activities and Novel Mechanistic Avenues

While current research has highlighted its synergistic cytotoxicity in acute myeloid leukemia (AML) and its anti-inflammatory properties, the full spectrum of methyl E-4-(4-hydroxyphenyl)cinnamate's biological activity remains to be explored. nih.gov Future investigations should prioritize screening the compound against a wider array of therapeutic targets to uncover novel applications.

Integrated metabolomics and network pharmacology studies have begun to shed light on new possibilities. For instance, recent research suggests that this compound may be a key bioactive component in the antithrombotic effects of Rehmanniae Radix. tandfonline.com Molecular docking analyses from these studies predicted high-affinity interactions with key proteins involved in thrombosis and inflammation, such as Prostaglandin (B15479496) G/H synthase 1 (PTGS1) and Arachidonate 5-lipoxygenase (ALOX5). tandfonline.com These findings suggest a potential role in cardiovascular research that warrants experimental validation.

Additionally, its activity against plant pathogens, such as the fungus Alternaria alternata, indicates a potential for development as an antifungal agent. acs.orgmedchemexpress.com Research has shown it can suppress fungal growth and induce defense responses in fruit, an activity that could be explored for agricultural or even clinical applications. acs.org Further studies are necessary to determine the precise mechanisms behind this antifungal action and its applicability beyond plant models.

Table 1: Potential Unexplored Activities and Mechanistic Targets

| Potential Biological Activity | Predicted Molecular Target(s) | Supporting Evidence |

|---|---|---|

| Antithrombotic | PTGS1, ALOX5 | Molecular docking studies and network pharmacology analysis predicted high-affinity binding. tandfonline.com |

Opportunities for Rational Design and Synthesis of Potent Analogs

The chemical structure of this compound offers significant opportunities for modification to enhance its therapeutic properties. Structure-activity relationship (SAR) studies are crucial for guiding the rational design of new, more potent, and selective analogs.

A key area of research has been its synergistic effect with carnosic acid in inducing apoptosis in AML cells. nih.govnih.govresearchgate.net These studies have precisely identified the structural moieties essential for this synergy:

The para-hydroxyl group on the phenolic ring. nih.govnih.gov

The carbon C7–C8 double bond in the cinnamate (B1238496) backbone. nih.govnih.gov

The methyl-esterified carboxyl group. nih.govnih.gov

Alteration or removal of any of these features leads to a significant loss of synergistic activity, providing a clear blueprint for future analog design. nih.govresearchgate.net For example, while methyl-4-hydroxycinnamate and methyl ferulate (which has an additional methoxy (B1213986) group on the ring) were effective, their corresponding carboxylic acids (p-coumaric acid and ferulic acid) or ketone derivatives were not. researchgate.net

Furthermore, research into other derivatives of the parent compound, p-coumaric acid, has shown that modifying the ester group can modulate biological activity. mdpi.com For instance, studies on trypanocidal agents revealed that while methyl p-coumarate had modest activity, substituting the methyl with a longer alkyl chain (e.g., ethyl or pentyl) significantly increased its potency against Trypanosoma cruzi. mdpi.com This suggests that exploring a library of ester analogs of this compound could yield compounds with enhanced efficacy for various diseases. The synthesis of amide analogs also presents a viable strategy, as combining the p-coumaroyl moiety with a phenethyl group in an amide linkage has been explored for developing anticancer agents. ukm.my

Table 2: Structure-Activity Relationship (SAR) for Synergistic Cytotoxicity with Carnosic Acid

| Structural Feature | Importance for Activity | Rationale/Finding |

|---|---|---|

| para-Hydroxyl Group | Critical | Its presence on the phenolic ring is required for the synergistic effect. nih.govnih.gov |

| C7–C8 Double Bond | Critical | The trans configuration of this double bond is a key feature for biological activity. nih.govnih.gov |

Application of Advanced In Vitro and In Vivo Model Systems for Deeper Mechanistic Elucidation (non-human)

To fully understand the therapeutic potential and mechanisms of action of this compound and its future analogs, it is essential to move beyond traditional cell culture and animal models. The use of advanced preclinical models can provide more human-relevant data and deeper mechanistic insights.

Current in vitro research has relied on various human cancer cell lines, such as the stem-like KG-1a and myoblastic HL60 cells for AML research, and macrophage cell lines for studying inflammation. In vivo studies have utilized murine models to investigate its effects in malaria and hepatotoxicity. caymanchem.comnih.gov While valuable, these models have limitations in fully recapitulating the complexity of human diseases.

Future research should leverage more sophisticated systems:

Organ-on-a-chip (OOC) models: These microphysiological systems can mimic the structure and function of human organs and are particularly useful for studying drug metabolism and toxicity. nih.govnih.gov A gut-liver-on-a-chip model, for instance, could be used to study the absorption and first-pass metabolism of the compound, providing insights that are difficult to obtain from animal models. nih.govresearchgate.net

3D Spheroids and Organoids: Cancer cell spheroids or patient-derived organoids can better replicate the tumor microenvironment compared to 2D cell cultures. researchgate.net Testing this compound on AML organoids could offer a more accurate prediction of its efficacy.

Genetically Engineered Animal Models: The development of "humanized mice" with human immune systems or specific genetic mutations can provide more accurate models for studying immunotherapy and targeted cancer therapies. nih.govresearchgate.net

These advanced models will be instrumental in validating novel biological activities, confirming mechanisms of action, and assessing the therapeutic potential of rationally designed analogs before they are considered for further development. nih.gov

Potential as a Research Tool or Lead Compound in Early-Stage Drug Discovery Pipelines

This compound holds considerable promise as both a chemical probe for biological research and a lead compound for drug development. mdpi.comjetir.org A lead compound is a chemical starting point for the development of a new drug, possessing desired pharmacological activity but often requiring optimization to improve potency and pharmacokinetic properties. jetir.orgresearchgate.net

Its ability to synergistically induce calcium-dependent apoptosis in AML cells when combined with carnosic acid makes it a prototype for developing novel combination therapies. nih.govnih.govresearchgate.net This synergistic action is particularly valuable as it may allow for lower, non-toxic concentrations of each agent to achieve a potent therapeutic effect. nih.govnih.gov

One distinct advantage of this compound as a research tool is its non-fluorescent nature. This makes it a superior alternative to other natural compounds like curcumin (B1669340), which can interfere with fluorescence-based laboratory assays used to measure cellular processes like apoptosis and calcium signaling. nih.govresearchgate.net This technical advantage facilitates more reliable and accurate mechanistic studies.

The process of drug discovery often involves identifying a lead compound from a natural source and then synthesizing analogs to improve its drug-like properties. jetir.org The well-defined structure-activity relationships of this compound provide a strong foundation for such a medicinal chemistry program. nih.govnih.gov Its core structure can serve as a template for creating new chemical entities with improved efficacy, selectivity, and metabolic stability, positioning it as a valuable starting point in the early stages of the drug discovery pipeline. mdpi.com

Q & A

Q. What are the established synthetic routes for methyl E-4-(4-hydroxyphenyl)cinnamate, and what are their comparative advantages?

this compound is typically synthesized via esterification of 4-hydroxycinnamic acid with methanol under acidic catalysis. Alternative routes include transesterification of ethyl cinnamate derivatives or coupling reactions using palladium catalysts for stereochemical control . Advantages of the esterification method include simplicity and high yields (>80% under optimized conditions), while catalytic methods (e.g., Pd-mediated coupling) are preferred for regioselective synthesis of derivatives. Solvent selection (e.g., dichloromethane vs. ethanol) and catalyst type (e.g., sulfuric acid vs. enzymatic lipases) significantly impact reaction efficiency and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the ester linkage (δ ~3.7 ppm for methoxy group) and trans-configuration (J = 16 Hz for vinyl protons) .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and 1260 cm (C-O ester) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 193.0506 (calculated for CHO) .

X-ray crystallography is recommended for absolute stereochemical confirmation, as demonstrated in related cinnamate derivatives .

Q. What are the primary applications of this compound in pharmacological and cosmetic research?

The compound is studied for:

- Tyrosinase inhibition : Reversibly inhibits melanogenesis by competing with tyrosine binding (IC = 12.5 µM in in vitro assays), making it a candidate for skin-whitening agents .

- Antioxidant activity : Scavenges free radicals (e.g., DPPH assay) via its phenolic hydroxyl group .

- Drug intermediates : Serves as a precursor for synthesizing fluorinated analogs or metal complexes for enhanced bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC values or mechanism claims often arise from:

- Purity variations : Impurities (e.g., residual solvents or isomers) affect assay outcomes. Validate purity via HPLC (>98%) and control batch-to-batch consistency .

- Assay conditions : Differences in pH, temperature, or enzyme sources (e.g., mushroom vs. human tyrosinase) alter results. Standardize protocols using guidelines from the OECD or ECHA .

- Synergistic effects : Co-existing compounds in natural extracts (e.g., cinnamon peel) may enhance or mask activity. Use isolated compounds for mechanistic studies .

Q. What strategies optimize the yield and purity of this compound in large-scale synthesis?

- Catalyst optimization : Replace HSO with immobilized lipases (e.g., Candida antarctica) to reduce side reactions and improve enantiomeric excess (>99%) .

- Solvent-free systems : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 24 hours) and energy consumption .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >99% purity .

Q. How does the stereochemistry of this compound influence its biological activity?

The E-isomer exhibits higher tyrosinase inhibition compared to the Z-isomer due to optimal spatial alignment with the enzyme’s active site. Validate stereochemistry via:

Q. What computational methods predict the stability and reactivity of this compound under varying conditions?

- DFT calculations : Model degradation pathways (e.g., hydrolysis under acidic conditions) using Gaussian software to identify vulnerable bonds .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with antioxidant capacity using datasets from PubChem or ECHA .

Methodological Notes

- Safety protocols : Handle with PPE (gloves, goggles) due to potential skin/eye irritation. Refer to Safety Data Sheets (SDS) for disposal guidelines .

- Data reporting : Include raw spectral data (NMR, MS) in appendices, with processed results in the main text, adhering to IUCr or ACS formatting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products